molecular formula C19H19ClN2O4S B2448310 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine CAS No. 862794-49-8

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

Cat. No.: B2448310
CAS No.: 862794-49-8
M. Wt: 406.88
InChI Key: CCEMVHOSJRGLQS-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is a complex organic compound that belongs to the class of sulfonyl-oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a cyclohexyl group, and a furan ring attached to an oxazole ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki coupling, using a furan boronic acid derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group can be introduced using a sulfonyl chloride reagent under basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-morpholinoethyl)oxazol-5-amine
  • 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine

Uniqueness

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-cyclohexyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEMVHOSJRGLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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